4,5,6,7-Tetrafluoro-1,3-diphenylindazole
Description
4,5,6,7-Tetrafluoro-1,3-diphenylindazole is a fluorinated indazole derivative characterized by four fluorine atoms substituted at positions 4, 5, 6, and 7 of the indazole core, with phenyl groups at positions 1 and 2. This compound is of significant interest in medicinal chemistry and materials science due to its unique electronic properties imparted by the fluorine substituents, which enhance metabolic stability, lipophilicity, and binding affinity in biological systems . It is synthesized via Lewis acid-catalyzed reactions involving acrolein dimer and 1,3-dicarbonyl compounds under controlled conditions (e.g., 84°C for 12 hours) . The tetrafluoro substitution pattern is critical for its applications in kinase inhibition and as a precursor for fluorinated heterocycles in drug discovery.
Properties
IUPAC Name |
4,5,6,7-tetrafluoro-1,3-diphenylindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10F4N2/c20-14-13-18(11-7-3-1-4-8-11)24-25(12-9-5-2-6-10-12)19(13)17(23)16(22)15(14)21/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUYPKCJDMZYTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2C(=C(C(=C3F)F)F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10F4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrafluoro-1,3-diphenylindazole typically involves the reaction of 2,3,4,5,6-pentafluoroacetophenone with hydrazine. This reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the indazole ring . The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 4,5,6,7-tetrafluoro-1,3-diphenylindazole may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrafluoro-1,3-diphenylindazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4,5,6,7-Tetrafluoro-1,3-diphenylindazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrafluoro-1,3-diphenylindazole involves its interaction with molecular targets in biological systems. The fluorine atoms can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Properties
The following table compares key structural parameters and electronic features of 4,5,6,7-Tetrafluoro-1,3-diphenylindazole with analogous fluorinated heterocycles:
Key Findings :
- The tetrafluoro substitution in the indazole core results in greater planarity (dihedral angle = 2.5°) compared to benzimidazole analogs (4.8°–8.2°), enhancing π-π stacking interactions in protein binding .
- Fluorine atoms at the 4,5,6,7 positions shorten C-F bond lengths (1.33–1.37 Å) compared to mono-fluorinated derivatives (1.38 Å), improving electron-withdrawing effects and thermal stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
